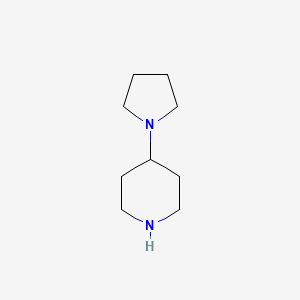

4-(1-Pyrrolidinyl)piperidine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-pyrrolidin-1-ylpiperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.2ClH/c1-2-8-11(7-1)9-3-5-10-6-4-9;;/h9-10H,1-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFMIOMNQWEWHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4983-39-5 | |

| Record name | 4-(1-pyrrolidinyl)piperidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(1-Pyrrolidinyl)piperidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(1-Pyrrolidinyl)piperidine dihydrochloride, a versatile building block in medicinal chemistry. This document details the prevalent synthetic route, experimental protocols, and key analytical data, presented for practical application in a research and development setting.

Chemical Properties and Identification

This section summarizes the fundamental physicochemical properties of 4-(1-Pyrrolidinyl)piperidine and its dihydrochloride salt, crucial for laboratory handling and characterization.

Table 1: Physicochemical Properties of 4-(1-Pyrrolidinyl)piperidine

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂ | [1][2] |

| Molecular Weight | 154.25 g/mol | [1][3] |

| Appearance | White to almost white crystalline powder | [2][4] |

| Melting Point | 52-57 °C | [4] |

| 53-56 °C | [5][6] | |

| 58-62 °C | [2][7] | |

| Boiling Point | 228.8 ± 8.0 °C (Predicted) | [5] |

| Solubility | Soluble in Methanol | [5] |

| Purity | ≥ 98% (GC) | [2] |

| ≥ 98.5% (GC) | [4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₂₀Cl₂N₂ | [8][9] |

| Molecular Weight | 227.17 g/mol | [10] |

| CAS Number | 4983-39-5 | [9][10] |

| Melting Point | 335-338 °C | [9] |

Synthesis Methodology

The primary route for the synthesis of 4-(1-Pyrrolidinyl)piperidine is through the reductive amination of a protected 4-piperidone with pyrrolidine, followed by deprotection and salt formation. A common precursor is 1-Benzyl-4-piperidone.

Synthesis Workflow

The overall synthetic process can be visualized as a two-step sequence: reductive amination to form the tertiary amine, followed by conversion to the dihydrochloride salt.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reductive Amination

This protocol outlines the synthesis of the free base, 4-(1-Pyrrolidinyl)piperidine, via reductive amination.

Materials:

-

1-Benzyl-4-piperidone

-

Pyrrolidine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[3]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount, if needed)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Palladium on carbon (Pd/C, 10%) for debenzylation[3]

-

Methanol or Ethanol[3]

-

Hydrochloric acid (ethanolic or ethereal solution)

Procedure:

-

Reaction Setup: To a solution of 1-Benzyl-4-piperidone (1 equivalent) in an appropriate solvent such as dichloromethane, add pyrrolidine (1.1-1.5 equivalents).

-

Reductive Amination: The mixture is stirred at room temperature, followed by the portion-wise addition of a reducing agent like sodium triacetoxyborohydride (1.5 equivalents). The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure to yield crude N-Benzyl-4-(1-pyrrolidinyl)piperidine.

-

Deprotection: The crude product is dissolved in an alcohol like methanol, and palladium on carbon is added. The mixture is subjected to hydrogenation (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete.

-

Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 4-(1-Pyrrolidinyl)piperidine as the free base. Further purification can be achieved by chromatography or distillation if necessary.

Experimental Protocol: Dihydrochloride Salt Formation

Procedure:

-

Dissolution: The purified 4-(1-Pyrrolidinyl)piperidine free base is dissolved in a minimal amount of a suitable solvent, such as ethanol or diethyl ether.

-

Acidification: A solution of hydrochloric acid in a compatible solvent (e.g., ethanolic HCl or ethereal HCl) is added dropwise with stirring until the solution becomes acidic and a precipitate forms. Typically, slightly more than two equivalents of HCl are used.

-

Isolation: The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove any unreacted starting material, and dried under vacuum to yield this compound as a solid.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of 4-(1-Pyrrolidinyl)piperidine.

Table 3: NMR Spectroscopic Data for 4-(1-Pyrrolidinyl)piperidine

A detailed NMR study has been conducted, providing chemical shifts in various deuterated solvents.[11][12] The data below is representative.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent |

| ¹H NMR | ~2.9-3.1 | m | CDCl₃ |

| ~2.5-2.7 | m | CDCl₃ | |

| ~1.7-1.9 | m | CDCl₃ | |

| ~1.4-1.6 | m | CDCl₃ | |

| ¹³C NMR | ~60-65 | - | CDCl₃ |

| ~50-55 | - | CDCl₃ | |

| ~45-50 | - | CDCl₃ | |

| ~25-30 | - | CDCl₃ | |

| ¹⁵N NMR | 66.49 | - | Various |

| 37.82 | - | Various |

Note: Specific peak assignments can be complex due to conformational isomers (equatorial and axial). For detailed assignments, refer to specialized studies.[11][12]

Chromatographic Analysis

Gas Chromatography (GC) is often used to assess the purity of the final compound, with commercial sources citing purities of ≥98% or higher.[2]

Workflow for Analytical Characterization

Caption: Workflow for the analytical characterization of the final product.

Applications in Drug Development

4-(1-Pyrrolidinyl)piperidine is a key intermediate in the synthesis of various pharmaceutical agents.[2][7] Its structural motif is found in compounds targeting a range of biological systems. For instance, it has been incorporated into novel Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonists with potential applications in treating metabolic diseases like atherosclerosis.[13] Additionally, derivatives have been synthesized and evaluated for their analgesic properties.[14][15] The versatility of this scaffold makes it a valuable component in the design of new therapeutic agents.

References

- 1. 4-(1-Pyrrolidinyl)piperidine | C9H18N2 | CID 78703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(1-Pyrrolidinyl)piperidine | 5004-07-9 [chemicalbook.com]

- 4. 4-(1-Pyrrolidinyl)piperidine, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. chembk.com [chembk.com]

- 6. 4-(1-ピロリジニル)ピペリジン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound | C9H20Cl2N2 | CID 21115585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4983-39-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 10. 4-(pyrrolidin-1-yl)piperidine dihydrochloride | 4983-39-5; 5004-07-9 | Buy Now [molport.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Pharmacological Versatility of the 4-(1-Pyrrolidinyl)piperidine Scaffold: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse mechanisms of action associated with derivatives of the 4-(1-Pyrrolidinyl)piperidine core structure. While the standalone pharmacological profile of 4-(1-Pyrrolidinyl)piperidine dihydrochloride is not extensively documented in publicly available research, its incorporation into larger molecules has yielded compounds with significant activity across various biological targets. This guide will delve into the key findings, experimental methodologies, and signaling pathways associated with these derivatives, offering valuable insights for researchers in drug discovery and development.

Peroxisome Proliferator-Activated Receptor δ (PPARδ) Agonism

Recent research has identified a novel and potent Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonist that features the 4-(1-Pyrrolidinyl)piperidine moiety. This discovery highlights the potential of this scaffold in developing therapeutics for metabolic diseases, including atherosclerosis.

A 2023 study published in the Journal of Medicinal Chemistry detailed the design, synthesis, and anti-inflammatory evaluation of a new series of PPARδ agonists. The introduction of a pyrrolidine group into the 4-position of the central piperidine ring was found to enhance human PPARδ (hPPARδ) activity and subtype selectivity.[1]

Quantitative Data: PPARδ Agonist Activity

| Compound | Target | EC50 (nM) | Key Findings | Reference |

| Compound 21 | hPPARδ | 3.6 | Strong agonist activity with excellent ADME properties. Significantly suppressed atherosclerosis progression in LDLr-KO mice. | [1] |

Experimental Protocols

PPARδ Agonist Activity Assay (Cell-Based Luciferase Reporter Assay)

-

Cell Line: HEK293T cells are transiently co-transfected with a GAL4-hPPARδ-LBD expression vector and a GAL4-luciferase reporter vector.

-

Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., Compound 21) or a reference agonist for 24 hours.

-

Lysis and Luciferase Measurement: After treatment, cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The EC50 value, representing the concentration at which the compound elicits 50% of its maximal response, is calculated from the dose-response curve.

In Vivo Atherosclerosis Model (LDLr-KO Mice)

-

Animal Model: Low-density lipoprotein receptor knockout (LDLr-KO) mice are used, as they are prone to developing atherosclerosis.

-

Diet: Mice are fed a high-fat, high-cholesterol diet to induce atherosclerotic plaque formation.

-

Drug Administration: The test compound is administered orally to the treatment group for a specified period (e.g., 12 weeks).

-

Analysis: At the end of the study, the extent of atherosclerotic lesions in the aorta is quantified. Serum levels of inflammatory markers, such as MCP-1, are also measured.[1]

Signaling Pathway

References

An In-depth Technical Guide to the Solubility and Stability of 4-(1-Pyrrolidinyl)piperidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1-Pyrrolidinyl)piperidine and its derivatives are pivotal structural motifs in medicinal chemistry, serving as key building blocks in the synthesis of a wide range of therapeutic agents, including analgesics, anti-inflammatory agents, and modulators of critical biological targets such as the peroxisome proliferator-activated receptor delta (PPARδ).[1][2][3][4][5][6] The dihydrochloride salt of this scaffold is of particular interest due to its potential for improved aqueous solubility and handling properties, which are crucial for drug development. This technical guide provides a comprehensive overview of the methodologies used to determine the aqueous solubility and chemical stability of 4-(1-Pyrrolidinyl)piperidine dihydrochloride. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard, industry-accepted protocols for its characterization. All quantitative data presented are representative examples derived from these established methodologies.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 4-(1-Pyrrolidinyl)piperidine and its dihydrochloride salt is presented in Table 1. The free base is characterized as a white to light yellow crystalline solid with low solubility in water but good solubility in several organic solvents.[7] The dihydrochloride salt is expected to exhibit significantly higher aqueous solubility due to its ionic nature.

Table 1: Physicochemical Properties of 4-(1-Pyrrolidinyl)piperidine and its Dihydrochloride Salt

| Property | 4-(1-Pyrrolidinyl)piperidine (Free Base) | This compound | Data Source |

| Molecular Formula | C₉H₁₈N₂ | C₉H₂₀Cl₂N₂ | [8][9] |

| Molecular Weight | 154.25 g/mol | 227.18 g/mol | [8][10] |

| Appearance | White to light yellow crystalline solid | Solid (Expected) | [7] |

| Melting Point | 53-56 °C | Not available | [7][8] |

| Aqueous Solubility | Low | Expected to be high | [7] |

| Organic SolventSolubility | Soluble in ethanol, ether, dimethylformamide, and methanol | Not available | [7][8] |

Solubility Determination: Experimental Protocol

The definitive method for determining the equilibrium aqueous solubility of a chemical compound is the shake-flask method, as recommended by both the United States Pharmacopeia (USP) and the Organisation for Economic Co-operation and Development (OECD).[11][12][13][14][15][16][17][18][19]

Principle

The shake-flask method establishes the thermodynamic equilibrium of a compound in a specific solvent at a controlled temperature. An excess of the solid compound is agitated in the solvent for a sufficient period to reach saturation. The concentration of the dissolved compound in the filtered supernatant is then measured to determine the equilibrium solubility.

Detailed Methodology

-

Preparation of Saturated Solutions:

-

An excess amount of this compound is added to a series of vials containing a precise volume of the desired aqueous medium (e.g., purified water, phosphate-buffered saline at various pH levels).

-

The vials are sealed to prevent solvent evaporation.

-

-

Equilibration:

-

The vials are agitated in a constant temperature water bath or incubator (e.g., 25 °C or 37 °C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[19]

-

-

Sample Collection and Preparation:

-

After equilibration, the vials are allowed to stand to allow the undissolved solid to sediment.

-

Aliquots of the supernatant are carefully withdrawn using a syringe and immediately filtered through a chemically inert, fine-pore filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

-

-

Analysis:

-

The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

A calibration curve prepared with known concentrations of the compound is used for quantification.

-

-

Data Reporting:

-

Solubility is typically reported in mg/mL or g/L.

-

A workflow for this process is illustrated below.

Figure 1: Workflow for Equilibrium Solubility Determination

Stability Assessment: Experimental Protocol

The intrinsic stability of a new chemical entity is evaluated through forced degradation or stress testing studies, following the International Council for Harmonisation (ICH) Q1A guidelines.[7][8][20][21][22][23][24][25][26][27] These studies help to identify potential degradation products and establish the degradation pathways.

Principle

Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to expedite degradation. The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are stability-indicating and to identify the likely degradation products.[28]

Detailed Methodology

A single batch of this compound is subjected to the following stress conditions:

-

Acid and Base Hydrolysis:

-

The compound is dissolved in solutions of varying pH (e.g., 0.1 M HCl, water, and 0.1 M NaOH) and stored at an elevated temperature (e.g., 60°C) for a defined period.

-

Samples are withdrawn at various time points, neutralized, and analyzed.

-

-

Oxidative Degradation:

-

The compound is exposed to an oxidizing agent, such as a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

-

Samples are analyzed at different intervals to monitor for degradation.

-

-

Thermal Degradation:

-

A solid sample of the compound is exposed to high temperatures (e.g., 80°C) in a controlled oven.

-

The sample is tested at various time points.

-

-

Photostability:

-

Solid and solution samples are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[27][29]

-

A control sample is protected from light to serve as a comparator.

-

Analytical Method

A stability-indicating analytical method, typically a gradient reverse-phase HPLC method, is essential for these studies.[10][30][31][32][33] The method must be capable of separating the intact compound from all process-related impurities and degradation products. Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that each chromatographic peak is spectrally pure.

The general workflow for a forced degradation study is depicted below.

Figure 2: Forced Degradation Study Workflow

Role in Drug Discovery and Development

4-(1-Pyrrolidinyl)piperidine is a valuable building block in the synthesis of novel drug candidates. Its structural features are often exploited to create molecules with desirable pharmacokinetic properties.[34] One notable application is in the development of agonists for PPARδ, a nuclear receptor that is a therapeutic target for metabolic diseases.[3]

The logical flow from a chemical building block like 4-(1-Pyrrolidinyl)piperidine to a potential drug candidate is shown below.

Figure 3: Role in Drug Discovery

PPARδ Signaling Pathway

PPARs are ligand-activated transcription factors that regulate genes involved in metabolism and inflammation.[9][35][36][37] PPARδ, upon activation by a ligand, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription.[9][35]

Figure 4: Simplified PPARδ Signaling Pathway

Conclusion

While specific, publicly available quantitative data on the solubility and stability of this compound is limited, this guide provides the established, industry-standard methodologies for determining these critical parameters. For any new chemical entity, a thorough characterization using these protocols is essential for successful drug development. The shake-flask method for solubility and ICH-guided forced degradation studies for stability are the cornerstones of this characterization process. The role of the 4-(1-Pyrrolidinyl)piperidine scaffold as a valuable precursor in the synthesis of pharmacologically active molecules, such as PPARδ agonists, underscores the importance of understanding its fundamental physicochemical properties. Researchers and drug development professionals are encouraged to apply these detailed experimental protocols to generate the necessary data for their specific applications.

References

- 1. 4-(1-Pyrrolidinyl)piperidine | 5004-07-9 | Benchchem [benchchem.com]

- 2. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 3. Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Table 3 from SYNTHESIS OF 4-(1-PYRROLIDINYL) PIPERIDINE DERIVATIVES AS ANTI-BACTERIAL AND ANTI-FUNGAL AGENTS | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. database.ich.org [database.ich.org]

- 9. The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. filab.fr [filab.fr]

- 12. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. biorelevant.com [biorelevant.com]

- 17. uspbpep.com [uspbpep.com]

- 18. researchgate.net [researchgate.net]

- 19. scielo.br [scielo.br]

- 20. database.ich.org [database.ich.org]

- 21. SOP for Conducting Stress Testing of Active Pharmaceutical Ingredients (APIs) – StabilityStudies.in [stabilitystudies.in]

- 22. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 23. youtube.com [youtube.com]

- 24. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 25. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 26. ema.europa.eu [ema.europa.eu]

- 27. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 28. q1scientific.com [q1scientific.com]

- 29. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 30. japsonline.com [japsonline.com]

- 31. scispace.com [scispace.com]

- 32. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 33. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 34. chemimpex.com [chemimpex.com]

- 35. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 36. cusabio.com [cusabio.com]

- 37. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]

Spectral Analysis of 4-(1-Pyrrolidinyl)piperidine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Pyrrolidinyl)piperidine and its salts are versatile building blocks in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system. A thorough understanding of their structural and electronic properties through spectral analysis is crucial for quality control, reaction monitoring, and the design of new chemical entities. This guide focuses on the dihydrochloride salt, where both the piperidine and pyrrolidine nitrogen atoms are protonated, leading to distinct spectral features compared to the free base.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The protonation of the nitrogen atoms in 4-(1-Pyrrolidinyl)piperidine to form the dihydrochloride salt is expected to induce a significant downfield shift of the neighboring protons and carbons in the NMR spectra due to the electron-withdrawing effect of the positively charged nitrogen centers. The following tables summarize the predicted chemical shifts, based on data for the free base and known protonation effects.

Table 1: Predicted ¹H NMR Spectral Data for 4-(1-Pyrrolidinyl)piperidine Dihydrochloride

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H (piperidine) | Broad, downfield | s (broad) |

| N-H (pyrrolidine) | Broad, downfield | s (broad) |

| H-2, H-6 (piperidine, axial & equatorial) | ~ 3.0 - 3.5 | m |

| H-3, H-5 (piperidine, axial & equatorial) | ~ 1.8 - 2.2 | m |

| H-4 (piperidine) | ~ 2.5 - 3.0 | m |

| H-2', H-5' (pyrrolidine) | ~ 2.8 - 3.3 | m |

| H-3', H-4' (pyrrolidine) | ~ 1.9 - 2.3 | m |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 (piperidine) | ~ 45 - 50 |

| C-3, C-5 (piperidine) | ~ 25 - 30 |

| C-4 (piperidine) | ~ 60 - 65 |

| C-2', C-5' (pyrrolidine) | ~ 50 - 55 |

| C-3', C-4' (pyrrolidine) | ~ 23 - 28 |

Predicted Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by features arising from the protonated amine groups. The free base would show a sharp N-H stretch for the secondary amine of the piperidine ring around 3300 cm⁻¹, while the dihydrochloride salt will exhibit broad and strong N-H stretching bands at lower frequencies.

Table 3: Predicted IR Spectral Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (secondary & tertiary amine salts) | 2200 - 3000 | Strong, Broad |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium to Strong |

| NH₂⁺ Bend (piperidine) | 1560 - 1620 | Medium |

| C-H Bend (aliphatic) | 1350 - 1470 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

Experimental Protocols

NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of this compound.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as the N-H proton signals may exchange with protic solvents.

-

Add a small amount of an internal standard (e.g., TMS or a suitable reference for the chosen solvent) if quantitative analysis or precise chemical shift referencing is required.

Instrument Parameters (based on a 500 MHz spectrometer): [1]

-

¹H NMR:

-

Operating Frequency: 500.13 MHz

-

Pulse Program: Standard 90° pulse

-

Number of Scans: 16-64 (depending on sample concentration)

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

-

¹³C NMR:

-

Operating Frequency: 125.76 MHz

-

Pulse Program: Proton-decoupled

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Infrared (IR) Spectroscopy

A standard protocol for obtaining the IR spectrum of a solid sample is provided below.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

Data Acquisition (FTIR Spectrometer):

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum should be presented in terms of transmittance or absorbance.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Conclusion

This technical guide provides a foundational understanding of the expected NMR and IR spectral characteristics of this compound. The predicted data, based on the known behavior of its free base and the general effects of amine protonation, offer valuable insights for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The outlined experimental protocols provide a starting point for the empirical verification of these spectral properties. A thorough spectral analysis, as detailed in this guide, is an indispensable tool for the unambiguous characterization and quality assessment of this important chemical entity.

References

Unlocking Therapeutic Potential: A Technical Guide to 4-(1-Pyrrolidinyl)piperidine Dihydrochloride and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(1-Pyrrolidinyl)piperidine scaffold is a versatile building block in medicinal chemistry, serving as a core structure for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the potential therapeutic targets of compounds derived from this scaffold, with a primary focus on Peroxisome Proliferator-Activated Receptor Delta (PPARδ). We will explore the mechanism of action, summarize key quantitative data, and provide detailed experimental protocols for assays relevant to the screening and evaluation of these compounds. This guide aims to equip researchers and drug development professionals with the foundational knowledge to explore the therapeutic utility of 4-(1-Pyrrolidinyl)piperidine derivatives.

Introduction to the 4-(1-Pyrrolidinyl)piperidine Scaffold

The 4-(1-Pyrrolidinyl)piperidine moiety is a privileged structure in drug discovery, combining the favorable physicochemical properties of both the piperidine and pyrrolidine rings. This combination can enhance aqueous solubility and provide a three-dimensional framework that allows for specific interactions with biological targets. While 4-(1-Pyrrolidinyl)piperidine dihydrochloride itself is primarily used as a synthetic intermediate, its derivatives have shown promise in a range of therapeutic areas, including metabolic diseases, pain management, and central nervous system (CNS) disorders.

Primary Therapeutic Target: Peroxisome Proliferator-Activated Receptor Delta (PPARδ)

Recent research has identified PPARδ as a key therapeutic target for derivatives of 4-(1-Pyrrolidinyl)piperidine. PPARδ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, inflammation, and cellular proliferation.

Mechanism of Action and Therapeutic Rationale

Activation of PPARδ has been shown to have beneficial effects in the context of metabolic diseases, particularly atherosclerosis. PPARδ agonists can modulate gene expression to increase high-density lipoprotein (HDL) cholesterol, reduce triglycerides, and suppress inflammatory responses within the vascular wall. The anti-inflammatory effects are mediated, in part, by the suppression of chemokine expression and the induction of regulator of G protein signaling (RGS) genes, which interfere with chemokine receptor signaling.

A novel derivative incorporating the 4-(1-Pyrrolidinyl)piperidine scaffold has been identified as a potent PPARδ agonist. The introduction of the pyrrolidine group into the 4-position of the central piperidine ring was found to significantly enhance PPARδ activity and selectivity.[1] This highlights the potential of this scaffold in designing next-generation PPARδ modulators for the treatment of metabolic and inflammatory diseases.

Quantitative Data

The following table summarizes the quantitative data for a key 4-(1-Pyrrolidinyl)piperidine derivative targeting PPARδ.

| Compound ID | Target | Assay Type | Parameter | Value | Reference |

| Compound 21 | human PPARδ | Cell-based transactivation assay | EC50 | 3.6 nM | [1] |

Table 1: Potency of a 4-(1-Pyrrolidinyl)piperidine derivative as a PPARδ agonist.

Signaling Pathway

The activation of PPARδ by a 4-(1-Pyrrolidinyl)piperidine derivative can initiate a signaling cascade that leads to the amelioration of atherosclerosis. A simplified representation of this pathway is provided below.

Caption: PPARδ signaling pathway in atherosclerosis.

Other Potential Therapeutic Targets and Applications

Derivatives of 4-(1-Pyrrolidinyl)piperidine have also been investigated for other therapeutic applications, as summarized below.

Analgesia

Several studies have explored the analgesic potential of 4-(1-Pyrrolidinyl)piperidine derivatives. These compounds have shown significant to highly significant analgesic activity in preclinical models.[2] The mechanism of action is thought to involve the central nervous system, though specific receptor targets have not been fully elucidated.

| Compound Class | Animal Model | Assay | Dose | Effect | Reference |

| Phenacyl analogs | Mouse | Tail Immersion | 50 mg/kg | Significant analgesic activity | [2] |

| Phenacyl analogs | Mouse | Tail Immersion | 75 mg/kg | Toxic | [2] |

Table 2: Analgesic activity of 4-(1-Pyrrolidinyl)piperidine derivatives.

Cognitive Enhancement

The piperidine and pyrrolidine moieties are present in many compounds with nootropic or cognition-enhancing properties. While specific studies on 4-(1-Pyrrolidinyl)piperidine derivatives for cognitive enhancement are limited, the structural motif suggests potential for development in this area.[3][4][5][6]

Hypoglycemic Effects

Some derivatives of 4-(1-Pyrrolidinyl)piperidine have been evaluated for their effects on plasma glucose levels. One study reported that a specific derivative showed a hypoglycemic effect at a dose of 100 mg/kg.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

PPARδ Agonist Screening: Cell-Based Transactivation Assay

Objective: To determine the potency of a test compound as a PPARδ agonist.

Methodology:

-

Cell Culture: Human embryonic kidney 293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Transient Transfection: Cells are transiently co-transfected with three plasmids:

-

An expression vector for a GAL4 DNA-binding domain-PPARδ ligand-binding domain (LBD) fusion protein (pBIND-PPARδ).

-

A reporter plasmid containing a GAL4 response element upstream of a firefly luciferase gene (pGRE-LUC).

-

A control plasmid constitutively expressing Renilla luciferase for normalization (pRL-TK).

-

-

Compound Treatment: Following transfection, cells are treated with various concentrations of the test compound or a reference agonist (e.g., GW0742). A vehicle control (e.g., DMSO) is also included.

-

Luciferase Assay: After a 24-hour incubation period, cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability. The normalized data are then used to generate a dose-response curve, and the EC50 value is calculated using non-linear regression analysis.[7][8][9][10]

Caption: Experimental workflow for PPARδ transactivation assay.

In Vivo Analgesic Activity: Tail Immersion Test

Objective: To evaluate the analgesic effect of a test compound in mice.

Methodology:

-

Animals: Male or female Swiss albino mice are used. Animals are acclimatized to the laboratory conditions before the experiment.

-

Grouping: Animals are randomly divided into control, standard, and test groups.

-

Baseline Measurement: The basal reaction time of each mouse to a painful stimulus is recorded by immersing the tip of its tail (approximately 1-2 cm) in a water bath maintained at a constant temperature (e.g., 55 ± 0.5°C). The time taken by the mouse to withdraw its tail is recorded as the reaction time. A cut-off time (e.g., 15 seconds) is set to prevent tissue damage.

-

Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) to the test group. The standard group receives a known analgesic drug (e.g., pethidine), and the control group receives the vehicle.

-

Post-treatment Measurement: The reaction time is measured again at different time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: The increase in reaction time is calculated as an index of analgesia. The results are expressed as the mean ± standard error of the mean (SEM), and statistical significance is determined using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).[2]

In Vivo Cognitive Function Assessment: Passive Avoidance Test

Objective: To assess the effect of a test compound on learning and memory in rodents.

Methodology:

-

Apparatus: A two-compartment passive avoidance apparatus is used. One compartment is brightly lit, and the other is dark, connected by a small opening. The floor of the dark compartment is equipped with an electric grid.

-

Acquisition Trial (Training): Each animal is placed in the lit compartment. When the animal enters the dark compartment (which rodents naturally prefer), a mild, inescapable electric shock is delivered to its paws. The latency to enter the dark compartment is recorded.

-

Drug Administration: The test compound, a standard nootropic drug (e.g., piracetam), or vehicle is administered to the respective groups of animals, typically before or after the acquisition trial, depending on the study design (to assess effects on learning or memory consolidation).

-

Retention Trial (Testing): After a specific interval (e.g., 24 hours), the animal is again placed in the lit compartment, and the latency to enter the dark compartment is recorded. A longer latency to enter the dark compartment is indicative of better memory retention of the aversive experience.

-

Data Analysis: The step-through latencies during the retention trial are compared between the different groups. Statistical analysis is performed to determine if the test compound significantly improves memory compared to the control group.[3][5][6]

Conclusion

The 4-(1-Pyrrolidinyl)piperidine scaffold represents a promising starting point for the design of novel therapeutic agents. The most compelling evidence to date points towards its utility in developing potent and selective PPARδ agonists for the treatment of metabolic diseases such as atherosclerosis. Furthermore, preliminary studies suggest potential applications in analgesia and cognitive enhancement, warranting further investigation into the specific molecular targets and mechanisms of action in these areas. The experimental protocols provided in this guide offer a framework for the preclinical evaluation of new chemical entities based on this versatile scaffold. Continued exploration of the structure-activity relationships of 4-(1-Pyrrolidinyl)piperidine derivatives is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

- 1. Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis and Molecular Docking Studies of New Potential Piperazine Derivatives as Cognition Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of newer potential 4-(N-acetylamino)phenol derived piperazine derivatives as potential cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cellular and Biophysical Pipeline for the Screening of Peroxisome Proliferator-Activated Receptor Beta/Delta Agonists: Avoiding False Positives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. indigobiosciences.com [indigobiosciences.com]

In Vitro Evaluation of 4-(1-Pyrrolidinyl)piperidine Dihydrochloride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of 4-(1-pyrrolidinyl)piperidine dihydrochloride derivatives. It details experimental protocols for assessing their biological activities and presents available quantitative data to facilitate comparative analysis. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical scaffold.

Introduction

The 4-(1-pyrrolidinyl)piperidine core is a versatile scaffold that has been incorporated into a variety of biologically active molecules. Derivatives of this structure have shown promise in several therapeutic areas, including analgesia, anti-inflammatory, antimicrobial, and neuroprotection. Their pharmacological effects are often attributed to their interaction with various molecular targets, such as sigma receptors, peroxisome proliferator-activated receptors (PPARs), and various enzymes. This guide focuses on the in vitro methodologies used to characterize the activity of these compounds.

Data Summary

Table 1: Sigma Receptor Binding Affinity

| Compound ID | Target | Radioligand | Ki (nM) | Reference |

| Representative Piperidine Ligand | σ1 Receptor | [3H]-(+)-Pentazocine | Data not available for a specific 4-(1-pyrrolidinyl)piperidine derivative | [1] |

| Representative Piperidine Ligand | σ2 Receptor | [3H]-DTG | Data not available for a specific 4-(1-pyrrolidinyl)piperidine derivative | [1] |

| (+)-Pentazocine (Reference) | σ1 Receptor | [3H]-(+)-Pentazocine | 4.8 ± 0.4 | |

| Haloperidol (Reference) | σ1 Receptor | [3H]-(+)-Pentazocine | 5.2 ± 1.3 |

Table 2: PPARδ Agonist Activity

| Compound ID | Assay | EC50 (nM) | Reference |

| Benzothiazole Derivative with 4-(1-pyrrolidinyl)piperidine | hPPARδ Agonist Assay | 3.6 | [2] |

Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Piperidine Derivative 6 | Bacillus subtilis | 750 | [3] |

| Piperidine Derivative 6 | Escherichia coli | 1500 | [3] |

| Piperidine Derivative 6 | Staphylococcus aureus | 1500 | [3] |

| Piperidine Derivative 5 | Escherichia coli | 1500 | [3] |

| Piperidine Derivative 7 | Staphylococcus aureus | 1500 | [3] |

Table 4: Antioxidant Activity (DPPH Radical Scavenging)

| Compound ID | IC50 (µM) | Reference |

| Piperidin-4-one Imine Derivative 2 | 30.392 | [4] |

| Piperidin-4-one Imine Derivative 1 | 37.802 | [4] |

| Piperidin-4-one Imine Derivative 3 | 72.285 | [4] |

Table 5: Enzyme Inhibition

| Compound ID | Target Enzyme | IC50 | Reference |

| PD5 (Piperidine Derivative) | Platelet Aggregation | 0.06 mM | [5] |

| PD3 (Piperidine Derivative) | Platelet Aggregation | 80 mM | [5] |

| Chalcone-Piperidine Hybrids | α-Amylase | 9.86 - 35.98 µM | [6] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on established methods in the field and can be adapted for the evaluation of novel 4-(1-pyrrolidinyl)piperidine derivatives.

Sigma-1 and Sigma-2 Receptor Binding Assays

Objective: To determine the binding affinity of test compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors.

Methodology: Radioligand binding assays are the standard method for characterizing interactions with sigma receptors.[1][7]

Sigma-1 Receptor Binding Assay:

-

Tissue Preparation: Guinea pig brain is homogenized in ice-cold sucrose buffer and centrifuged to obtain a membrane preparation.[8]

-

Assay Components:

-

Incubation: The membrane preparation is incubated with the radioligand and test compound (or buffer for total binding, or non-specific control) at 37°C for 90-150 minutes.[8]

-

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[1]

Sigma-2 Receptor Binding Assay:

-

Tissue Preparation: Rat liver membrane homogenates are often used due to a higher expression of σ2 receptors.

-

Assay Components:

-

Radioligand: [3H]-1,3-di(2-tolyl)guanidine ([3H]-DTG), a non-selective sigma receptor ligand.[1][7]

-

Masking Agent: A selective σ1 receptor ligand (e.g., (+)-pentazocine) is included to block the binding of [3H]-DTG to σ1 receptors.[1]

-

Test Compounds: A range of concentrations of the 4-(1-pyrrolidinyl)piperidine derivative.

-

Non-specific Binding Control: Haloperidol.

-

-

Procedure: The incubation, termination, and quantification steps are similar to the σ1 receptor binding assay.

-

Data Analysis: The Ki for the σ2 receptor is calculated from the IC50 value.[1]

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration)

Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a microorganism.

Methodology: The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC).[10][11]

-

Preparation of Test Compound: The 4-(1-pyrrolidinyl)piperidine derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).[3][11]

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 105 CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

-

Controls:

-

Positive Control: Broth with inoculum but no test compound.

-

Negative Control: Broth without inoculum or test compound.

-

Standard Antibiotic Control: A known antibiotic (e.g., ciprofloxacin, ampicillin).

-

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-48 hours.[10]

-

MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.[10]

Antioxidant Activity (DPPH Radical Scavenging Assay)

Objective: To evaluate the free radical scavenging capacity of the test compounds.

Methodology: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for assessing antioxidant activity.[12][13]

-

Preparation of DPPH Solution: A fresh solution of DPPH in methanol or ethanol is prepared.

-

Preparation of Test Compound: The 4-(1-pyrrolidinyl)piperidine derivative is dissolved in a suitable solvent and serially diluted.

-

Reaction: The test compound dilutions are mixed with the DPPH solution in a 96-well plate or cuvettes.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.[12]

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.[12]

Visualizations

Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a representative signaling pathway relevant to the evaluation of 4-(1-pyrrolidinyl)piperidine derivatives.

Caption: Workflow for Sigma Receptor Radioligand Binding Assay.

References

- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academicjournals.org [academicjournals.org]

- 4. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic piperidine-substituted chalcones as potential hits for α-amylase inhibitory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. med.upenn.edu [med.upenn.edu]

- 9. bio-protocol.org [bio-protocol.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Exploratory Screening for Biological Activity of 4-(1-Pyrrolidinyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the explored biological activities of the synthetic scaffold, 4-(1-Pyrrolidinyl)piperidine, and its derivatives. This document consolidates available data on its analgesic, antimicrobial, and receptor-modulating properties, offering a valuable resource for researchers in pharmacology and medicinal chemistry. Detailed experimental protocols and summaries of quantitative data are presented to facilitate further investigation and drug development efforts.

Analgesic Activity

Derivatives of 4-(1-pyrrolidinyl)piperidine have been investigated for their potential as analgesic agents. Studies have shown that modifications to the core structure can lead to significant pain-inhibitory effects.

Mechanism of Action

While the precise mechanism for all derivatives is not fully elucidated, some compounds are suggested to interact with the opioid receptor system. Docking studies of potent analgesic derivatives have indicated interactions with key residues within the opioid receptor, suggesting a potential mechanism for their pain-relieving effects.

Quantitative Data

The analgesic potential of various 4-(1-pyrrolidinyl)piperidine derivatives has been assessed using rodent models. The following table summarizes the analgesic activity of selected compounds.

| Compound ID | Derivative Structure | Dose (mg/kg) | Analgesic Effect (% MPE) | Test Method | Reference |

| 1 | 4-(1-Pyrrolidinyl)piperidine (Parent Compound) | 50 | Not Reported | Tail Immersion | [1] |

| 2 | 2-(4-Bromophenyl)-1-(4-(pyrrolidin-1-yl)piperidin-1-yl)ethan-1-one | 50 | Significant | Tail Immersion | [1] |

| 3 | 2-(4-Chlorophenyl)-1-(4-(pyrrolidin-1-yl)piperidin-1-yl)ethan-1-one | 50 | Significant | Tail Immersion | [1] |

| 4 | 2-(4-Fluorophenyl)-1-(4-(pyrrolidin-1-yl)piperidin-1-yl)ethan-1-one | 50 | Significant | Tail Immersion | [1] |

| 5 | 2-(4-Methoxyphenyl)-1-(4-(pyrrolidin-1-yl)piperidin-1-yl)ethan-1-one | 50 | Highly Significant | Tail Immersion | [1] |

| 6 | 2-(4-Nitrophenyl)-1-(4-(pyrrolidin-1-yl)piperidin-1-yl)ethan-1-one | 50 | Significant | Tail Immersion | [1] |

| PD3 | 4-(4'-bromophenyl)-4-hydroxy-1-[2-(4''-nitrophenyl)-2-oxo-ethyl]-piperidinium bromide | Not Specified | Highly Significant (p < 0.01) | Not Specified | |

| PD5 | 4-(4'-bromophenyl)-4-hydroxy-1-[2-(2'',4''-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide | Not Specified | Highly Significant (p < 0.01) | Not Specified |

Note: MPE stands for Maximum Possible Effect. A higher % MPE indicates greater analgesic activity.

Experimental Protocol: Tail Immersion Test

The tail immersion test is a common method to evaluate the analgesic effects of compounds in rodents.

Objective: To assess the central analgesic activity of test compounds by measuring the latency of the animal to withdraw its tail from a noxious thermal stimulus.

Materials:

-

Male or female albino mice (20-25 g)

-

Test compounds (derivatives of 4-(1-pyrrolidinyl)piperidine)

-

Reference standard (e.g., Pethidine)[1]

-

Vehicle (e.g., saline)

-

Water bath maintained at 55 ± 0.5 °C

-

Stopwatch

Procedure:

-

Acclimatize the mice to the experimental room for at least one hour before the test.

-

Record the basal reaction time for each mouse by immersing the distal 2-3 cm of its tail in the hot water bath. The time taken for the mouse to flick its tail is recorded as the reaction time. A cut-off time of 10-15 seconds is typically used to prevent tissue damage.

-

Administer the test compounds, reference standard, or vehicle to different groups of animals via an appropriate route (e.g., intraperitoneally).

-

At predetermined time intervals after drug administration (e.g., 30, 60, 90, 120, and 180 minutes), repeat the tail immersion test and record the reaction times.

-

The percentage of Maximum Possible Effect (% MPE) can be calculated using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Logical Workflow for Analgesic Activity Screening

Caption: Workflow for analgesic screening of 4-(1-Pyrrolidinyl)piperidine derivatives.

Antimicrobial Activity

Derivatives of 4-(1-pyrrolidinyl)piperidine have demonstrated promising activity against a range of bacterial and fungal pathogens.[2] Structural modifications, such as the introduction of different substituents, have been shown to significantly influence their antimicrobial efficacy.

Mechanism of Action

The exact mechanism of antimicrobial action has not been fully elucidated. However, it is hypothesized that these compounds may disrupt the microbial cell membrane or interfere with essential enzymatic processes within the pathogens.

Quantitative Data

The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Antibacterial Activity (MIC in µg/mL)

| Compound ID | Derivative Structure | S. aureus | E. coli | B. subtilis | Reference |

| 1a | 2-[4-(dimethylamino) phenyl]-3-methyl-6-phenylpiperidin-4-one | 100 | 100 | 100 | [3] |

| 2a | 2-(4-methoxyphenyl)-3-methyl-6-phenylpiperidin-4-one | 100 | 200 | 100 | [3] |

| 3a | 2-(4-hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one | 100 | 100 | 100 | [3] |

| 4a | 2-[4-(dimethylamino)phenyl]-3-isopropyl-6-phenylpiperidin-4-one | 100 | 100 | 100 | [3] |

| 5a | 3-isopropyl-2-(4-methoxyphenyl)-6-phenylpiperidin-4-one | 100 | 200 | 100 | [3] |

| 6a | 2-(4-hydroxyphenyl)-3-isopropyl-6-phenylpiperidin-4-one | 100 | 100 | 100 | [3] |

Antifungal Activity (MIC in µg/mL)

| Compound ID | Derivative Structure | C. albicans | A. niger | A. flavus | Reference |

| 1a | 2-[4-(dimethylamino) phenyl]-3-methyl-6-phenylpiperidin-4-one | 7 | 7 | 7 | [3] |

| 2a | 2-(4-methoxyphenyl)-3-methyl-6-phenylpiperidin-4-one | 7 | 7 | 7 | [3] |

| 3a | 2-(4-hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one | 7 | 7 | 7 | [3] |

| 4a | 2-[4-(dimethylamino)phenyl]-3-isopropyl-6-phenylpiperidin-4-one | 7 | 7 | 7 | [3] |

| 5a | 3-isopropyl-2-(4-methoxyphenyl)-6-phenylpiperidin-4-one | 7 | 7 | 7 | [3] |

| 6a | 2-(4-hydroxyphenyl)-3-isopropyl-6-phenylpiperidin-4-one | 7 | 7 | 7 | [3] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of the compounds can be determined using the broth microdilution method.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compounds

-

Bacterial and fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium in the wells of a 96-well plate.

-

Prepare an inoculum of the microorganism adjusted to a specific concentration (e.g., 10^5 CFU/mL).

-

Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at a specific wavelength (e.g., 600 nm). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Peroxisome Proliferator-Activated Receptor δ (PPARδ) Agonism

Certain derivatives of 4-(1-pyrrolidinyl)piperidine have been identified as potent agonists of Peroxisome Proliferator-Activated Receptor δ (PPARδ), a nuclear receptor that plays a crucial role in regulating metabolism and inflammation.

Mechanism of Action and Signaling Pathway

As agonists, these compounds bind to and activate PPARδ. Upon activation, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade can lead to anti-inflammatory effects and regulation of lipid and glucose metabolism.[4]

PPARδ Signaling Pathway

Caption: PPARδ signaling pathway activated by 4-(1-Pyrrolidinyl)piperidine derivatives.

Quantitative Data

The potency of PPARδ agonists is typically determined using reporter gene assays.

| Compound ID | EC50 (nM) | Assay Type |

| Compound 21 | 3.6 | Reporter Gene Assay |

Experimental Protocol: PPARδ Reporter Gene Assay

This assay measures the ability of a compound to activate PPARδ and induce the expression of a reporter gene.

Objective: To quantify the agonist activity of test compounds on human PPARδ.

Materials:

-

A stable cell line co-transfected with a human PPARδ expression vector and a reporter vector containing a luciferase gene under the control of a PPRE-driven promoter.

-

Test compounds.

-

Reference agonist (e.g., GW501516).

-

Cell culture medium and reagents.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the transfected cells into a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds or the reference agonist. Include a vehicle control.

-

Incubate the plate for 18-24 hours to allow for receptor activation and reporter gene expression.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

The EC50 value, which is the concentration of the compound that produces 50% of the maximal response, is calculated by fitting the dose-response data to a sigmoidal curve.

Muscarinic Receptor Activity

Derivatives of 4-(1-pyrrolidinyl)piperidine have also been explored as ligands for muscarinic acetylcholine receptors, which are involved in a wide range of physiological functions in the central and peripheral nervous systems.

Mechanism of Action and Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) with five subtypes (M1-M5). The interaction of 4-(1-pyrrolidinyl)piperidine derivatives with these receptors can either be agonistic or antagonistic, leading to the modulation of downstream signaling cascades.

-

M1, M3, and M5 Receptors: These receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5]

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. They can also modulate ion channels.

Muscarinic Receptor Signaling Pathways

Caption: Signaling pathways of muscarinic receptors modulated by ligands.

Quantitative Data

The binding affinity of compounds to muscarinic receptors is determined using radioligand binding assays.

| Compound | Receptor Subtype | Ki (µM) | Radioligand |

| UH 5 derivative | m3 | 5.0 | [3H]-N-methylscopolamine |

| UH 5 derivative | m4 | 4.5 | [3H]-N-methylscopolamine |

Experimental Protocol: Muscarinic Receptor Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the muscarinic receptors.

Objective: To determine the binding affinity (Ki) of test compounds for muscarinic receptor subtypes.

Materials:

-

Cell membranes prepared from cells expressing a specific muscarinic receptor subtype (e.g., CHO-K1 cells).

-

Radioligand (e.g., [3H]-N-methylscopolamine).

-

Test compounds.

-

Reference antagonist (e.g., atropine).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, incubate the cell membranes with the radioligand and various concentrations of the test compound.

-

To determine non-specific binding, a separate set of wells should contain the cell membranes, radioligand, and a high concentration of a non-labeled reference antagonist (e.g., atropine).

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. cusabio.com [cusabio.com]

- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 6. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4-(1-Pyrrolidinyl)piperidine (CAS 5004-07-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Pyrrolidinyl)piperidine is a bicyclic diamine that has garnered significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring both a piperidine and a pyrrolidine ring, serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of 4-(1-Pyrrolidinyl)piperidine, with a focus on its role as a Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonist.

Chemical Structure and Properties

4-(1-Pyrrolidinyl)piperidine is characterized by a piperidine ring substituted at the 4-position with a pyrrolidin-1-yl group. This structure imparts specific physicochemical properties that are crucial for its biological function and application in drug design.

Table 1: Chemical and Physical Properties of 4-(1-Pyrrolidinyl)piperidine

| Property | Value | Reference(s) |

| CAS Number | 5004-07-9 | [1][2] |

| Common Name | 4-(1-Pyrrolidinyl)piperidine | [1][2] |

| Molecular Formula | C₉H₁₈N₂ | [1][2] |

| Molecular Weight | 154.25 g/mol | [2] |

| Appearance | White to off-white solid/crystals | [1] |

| Melting Point | 52-57 °C | [1] |

| Boiling Point | 271.0 ± 8.0 °C at 760 mmHg | |

| Density | 1.06 g/cm³ | |

| SMILES | C1CCN(C(CCN1))C2CCCC2 | |

| InChI | InChI=1S/C9H18N2/c1-2-8-11(7-1)9-3-5-10-6-4-9/h9-10H,1-8H2 | |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and chloroform. | |

| Purity | Typically ≥95% | [2] |

Spectroscopic Data

Spectroscopic data are essential for the structural confirmation of 4-(1-Pyrrolidinyl)piperidine.

-

¹H NMR (CDCl₃): Spectral data will show characteristic peaks for the protons on the piperidine and pyrrolidine rings.

-

¹³C NMR (CDCl₃): The carbon spectrum will display distinct signals corresponding to the carbon atoms of the two heterocyclic rings.

-

Infrared (IR): The IR spectrum will exhibit characteristic absorption bands for C-H and C-N stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.

Biological Activities and Signaling Pathways

4-(1-Pyrrolidinyl)piperidine has been identified as a key scaffold in the development of potent and selective PPARδ agonists.[3] PPARs are a group of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism, as well as inflammation.

PPARδ Agonism and Anti-inflammatory Effects

As a PPARδ agonist, derivatives of 4-(1-Pyrrolidinyl)piperidine have been shown to exert significant anti-inflammatory effects, particularly in the context of atherosclerosis.[3] Activation of PPARδ by these compounds can lead to the suppression of inflammatory responses in vascular cells.

One of the key downstream effects of PPARδ activation by 4-(1-Pyrrolidinyl)piperidine derivatives is the reduction of monocyte chemoattractant protein-1 (MCP-1).[3] MCP-1 is a chemokine that plays a critical role in the recruitment of monocytes to sites of inflammation, a key event in the development of atherosclerotic plaques. By reducing MCP-1 levels, these compounds can mitigate the inflammatory cascade that contributes to atherosclerosis.

Potential Antimicrobial and Analgesic Properties

Derivatives of 4-(1-Pyrrolidinyl)piperidine have also been investigated for their potential as antimicrobial and analgesic agents. The piperidine and pyrrolidine moieties are common pharmacophores in compounds with activity against various pathogens and in pain modulation.

Experimental Protocols

The following sections outline representative experimental protocols for the synthesis and biological evaluation of 4-(1-Pyrrolidinyl)piperidine.

Synthesis of 4-(1-Pyrrolidinyl)piperidine (Representative Protocol)

A common method for the synthesis of 4-substituted piperidines is through reductive amination. This representative protocol describes the synthesis of 4-(1-Pyrrolidinyl)piperidine from 4-piperidone and pyrrolidine.

Methodology:

-

Reaction Setup: To a solution of 4-piperidone (1.0 eq) in methanol, add pyrrolidine (1.2 eq).

-

Reduction: Stir the mixture at room temperature for 1-2 hours. Then, add sodium cyanoborohydride (1.5 eq) portion-wise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic solution under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford pure 4-(1-Pyrrolidinyl)piperidine.

PPARδ Reporter Gene Assay (Representative Protocol)

This protocol outlines a cell-based reporter gene assay to determine the PPARδ agonist activity of 4-(1-Pyrrolidinyl)piperidine or its derivatives.

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) in appropriate media. Co-transfect the cells with a PPARδ expression vector, a luciferase reporter plasmid containing PPAR response elements (PPREs), and a control plasmid expressing Renilla luciferase (for normalization).

-

Compound Treatment: After transfection, treat the cells with various concentrations of 4-(1-Pyrrolidinyl)piperidine or its derivatives. Include a vehicle control (e.g., DMSO) and a known PPARδ agonist as a positive control.

-

Incubation: Incubate the treated cells for 24 hours to allow for gene expression.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration and determine the EC₅₀ value.

Antimicrobial Susceptibility Testing (Representative Protocol)

The antimicrobial activity of 4-(1-Pyrrolidinyl)piperidine can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution: Perform a serial two-fold dilution of 4-(1-Pyrrolidinyl)piperidine in a 96-well microtiter plate containing the broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Applications and Future Directions

4-(1-Pyrrolidinyl)piperidine and its derivatives hold significant promise in drug discovery. Its established role as a scaffold for PPARδ agonists makes it a valuable starting point for the development of therapeutics for metabolic diseases and inflammatory conditions such as atherosclerosis. Further research into its antimicrobial and analgesic properties may uncover new applications for this versatile molecule. The continued exploration of structure-activity relationships (SAR) will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of novel compounds based on this core structure.

Conclusion

4-(1-Pyrrolidinyl)piperidine is a chemically and biologically significant molecule with a well-defined structure and a range of interesting properties. Its utility as a building block for potent PPARδ agonists highlights its importance in the field of drug development. This technical guide provides a foundational understanding of its chemical characteristics, biological activities, and experimental evaluation, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

- 1. PPARδ regulates multiple proinflammatory pathways to suppress atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PPAR agonist-induced reduction of Mcp1 in atherosclerotic plaques of obese, insulin-resistant mice depends on adiponectin-induced Irak3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-(1-Pyrrolidinyl)piperidine Dihydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction